Product packaging for H-Phe-Gly-NH2(Cat. No.:CAS No. 38678-61-4)

H-Phe-Gly-NH2

Cat. No.: B2878799
CAS No.: 38678-61-4
M. Wt: 221.26
InChI Key: PVHDTHVQHUWCCI-VIFPVBQESA-N
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Description

H-Phe-Gly-NH2 is a dipeptide amide composed of phenylalanine (Phe) and glycine (Gly), with an amide group replacing the carboxylic acid at the C-terminus. Its molecular formula is C₁₁H₁₅N₃O₃, and its molecular weight is approximately 237.26 g/mol. This compound is primarily used in biochemical and pharmacological research, particularly in studies involving peptide interactions, receptor binding, and enzymatic activity .

Suppliers such as GLPBIO and HongTide Biotechnology offer this compound derivatives with purities exceeding 98%, indicating its relevance in high-precision research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B2878799 H-Phe-Gly-NH2 CAS No. 38678-61-4

Properties

IUPAC Name

(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHDTHVQHUWCCI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Gly-NH2 typically involves the reaction of a phenylalanine derivative with an appropriate amine. The reaction conditions often include the use of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Gly-NH2 can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

H-Phe-Gly-NH2 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which H-Phe-Gly-NH2 exerts its effects involves interactions with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Comparison

The structural features of H-Phe-Gly-NH2 and related peptides are summarized in Table 1 .

Table 1: Structural Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Residues Terminal Modifications
This compound C₁₁H₁₅N₃O₃ 237.26 Phe, Gly C-terminal amide
APGWa (Ala-Pro-Gly-Trp-NH2) C₂₃H₃₁N₇O₅ 493.54 Ala, Pro, Gly, Trp C-terminal amide
FMRFa (Phe-Met-Arg-Phe-NH2) C₂₉H₄₁N₉O₅S 652.76 Phe, Met, Arg, Phe C-terminal amide
H-Arg-Phe-NH2 · HCl C₁₅H₂₄ClN₆O₂ 373.85 Arg, Phe C-terminal amide, HCl salt
H-Gly-Gly-NH2 · HCl C₄H₁₀ClN₃O₂ 167.59 Gly, Gly C-terminal amide, HCl salt
  • Key Observations :
    • This compound is the smallest among the compared peptides, with only two residues.
    • Aromatic residues (e.g., Phe in this compound and FMRFa) may enhance receptor binding affinity .
    • Terminal amidation is common in neuropeptides, improving metabolic stability and target specificity .

Biological Activity

H-Phe-Gly-NH2, a dipeptide composed of phenylalanine (Phe) and glycine (Gly), exhibits notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Acids : The peptide consists of phenylalanine, an aromatic amino acid known for its hydrophobic properties, and glycine, the simplest amino acid that contributes flexibility to the peptide chain.
  • Functional Group : The amine group (-NH2) at the C-terminus enhances its solubility and biological interaction potential.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuropeptide Signaling

Research indicates that peptides similar to this compound can interact with neuropeptide receptors, influencing pain perception and inflammatory responses. The presence of phenylalanine may enhance binding affinity to specific receptors due to its hydrophobic character .

2. Antioxidant Properties

Peptides containing aromatic residues like phenylalanine are often associated with antioxidant activity. This property may help in mitigating oxidative stress within biological systems, suggesting a potential therapeutic role in conditions characterized by oxidative damage.

3. Cellular Uptake and Membrane Interaction

The positive charge associated with the amino group can facilitate cellular uptake. Studies show that positively charged peptides tend to bind more effectively to negatively charged cell membranes, enhancing their bioavailability and efficacy in cellular environments .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : this compound may act as a ligand for various receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Signal Transduction : Upon binding to receptors, it may initiate intracellular signaling cascades that influence cellular responses such as inflammation and apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound or structurally related peptides:

StudyFindings
Demonstrated interaction with neuropeptide receptors, influencing pain and inflammation pathways.
Highlighted enhanced binding affinities for opioid receptors when similar dipeptides were tested, suggesting potential analgesic properties.
Explored the design of cyclic peptides based on this compound analogs, revealing improved biological activities through structural modifications.

Case Studies

Case Study 1: Analgesic Potential
A study investigating the analgesic effects of opioid peptides found that dipeptides containing phenylalanine exhibited significant pain-relieving properties in animal models. The study concluded that this compound could serve as a lead compound for developing new analgesics targeting specific opioid receptors .

Case Study 2: Antioxidant Effects
In vitro experiments demonstrated that this compound exhibited antioxidant activity by scavenging free radicals. This suggests a protective role against oxidative stress-related diseases, such as neurodegenerative disorders.

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